molecular formula C19H28ClNO5 B4940831 1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid

1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid

Cat. No.: B4940831
M. Wt: 385.9 g/mol
InChI Key: UFRFHGDFQQFLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid is a chemical compound with the molecular formula C17H26ClNO It is known for its unique structure, which includes a piperidine ring substituted with a 4-chloro-2-methylphenoxy group and an oxalic acid moiety

Properties

IUPAC Name

1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-3-16-7-4-5-10-19(16)11-6-12-20-17-9-8-15(18)13-14(17)2;3-1(4)2(5)6/h8-9,13,16H,3-7,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRFHGDFQQFLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylamine to form an intermediate, which is then reacted with 2-ethylpiperidine. The final step involves the addition of oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide with a similar phenoxy structure.

    2-Ethylpiperidine: A simpler analog without the phenoxy group.

    4-Chloro-2-methylphenol: The starting material for the synthesis of the compound.

Uniqueness

1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine is unique due to its combination of a piperidine ring with a phenoxy group and an oxalic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.